

physical and chemical properties of Dehydrodiconiferyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dehydrodiconiferyl alcohol

Cat. No.: B3029107 Get Quote

Dehydrodiconiferyl Alcohol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol (DCA) is a naturally occurring lignan found in various plant species. As a member of the phenylpropanoid class of organic compounds, it has garnered significant interest in the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of **Dehydrodiconiferyl alcohol**, detailed experimental protocols for its characterization and biological evaluation, and a summary of its known signaling pathway interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Dehydrodiconiferyl alcohol is a solid at room temperature with a melting point of approximately 161-162°C.[1] It is a relatively polar molecule, as indicated by its LogP value of 2.62450.[1] Its structural features include two aromatic rings, multiple hydroxyl groups, and a dihydrobenzofuran moiety.





Table 1: Physical and Chemical Properties of

Dehydrodiconiferyl Alcohol

Property	Value	Reference
CAS Number	4263-87-0	[1]
Molecular Formula	C20H22O6	[1]
Molecular Weight	358.39 g/mol	[1]
Melting Point	161-162 °C	[1]
Boiling Point	562 °C at 760 mmHg	[1]
Density	1.292 g/cm³	[1]
Flash Point	293.7 °C	[1]
LogP	2.62450	[1]
PSA	88.38000	[1]
Index of Refraction	1.63	[1]

Experimental Protocols Isolation of Dehydrodiconiferyl Alcohol from Plant Material

Dehydrodiconiferyl alcohol can be isolated from various plant sources. The following is a general protocol for its extraction and purification:

- Plant Material Preparation: The selected plant material (e.g., seeds, stems) is dried and ground into a fine powder to increase the surface area for extraction.
- Extraction: The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus with a polar solvent such as ethanol or methanol, for several hours.
- Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.



- Fractionation: The concentrated extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is methanol/water and hexane to remove non-polar impurities, followed by extraction with ethyl acetate to isolate the phenolic fraction containing **Dehydrodiconiferyl alcohol**.
- Chromatographic Purification: The enriched fraction is further purified using column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC), and those containing the target compound are combined and concentrated. Final purification can be achieved by preparative high-performance liquid chromatography (HPLC).

Characterization of Dehydrodiconiferyl Alcohol

- Sample Preparation: Approximately 5-10 mg of purified **Dehydrodiconiferyl alcohol** is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to elucidate and confirm the chemical structure of **Dehydrodiconiferyl** alcohol.
- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: A suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), is used to generate molecular ions and fragment ions.
- Mass Analysis: The mass-to-charge ratios (m/z) of the ions are measured by the mass analyzer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion, confirming the molecular formula.
- Sample Preparation: A small amount of the solid sample is placed on the crystal of an attenuated total reflectance (ATR) accessory of an FTIR spectrometer.



- Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
- Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups present in the molecule, such as hydroxyl (-OH), aromatic (C=C), and ether (C-O) groups, to confirm the structural features of **Dehydrodiconiferyl alcohol**.

Biological Activity Assays

- Cell Culture: Human breast cancer cell lines that endogenously express the estrogen receptor alpha (ERα), such as MCF-7 cells, are stably transfected with a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene (e.g., MCF7-VM7Luc4E2).
- Treatment: The cells are plated in multi-well plates and treated with varying concentrations of Dehydrodiconiferyl alcohol. 17β-estradiol is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
- Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
- Data Analysis: An increase in luciferase activity in the presence of Dehydrodiconiferyl
 alcohol indicates its agonistic activity on the estrogen receptor. The results are typically
 expressed as a dose-response curve to determine the EC₅₀ value.
- Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is used.
- Induction of Inflammation: The cells are pre-treated with different concentrations of **Dehydrodiconiferyl alcohol** for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-kB pathway.
- Western Blot Analysis for IκBα Phosphorylation: Cell lysates are collected, and the levels of phosphorylated IκBα (p-IκBα) and total IκBα are determined by Western blotting using specific antibodies. An increase in the p-IκBα/IκBα ratio indicates pathway activation, and inhibition by **Dehydrodiconiferyl alcohol** would be observed as a decrease in this ratio.



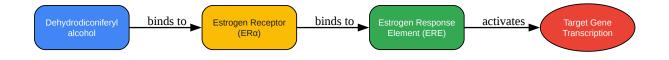
- Immunofluorescence for NF-κB Nuclear Translocation: Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. The subcellular localization of p65 is visualized by fluorescence microscopy. In unstimulated cells, p65 is primarily in the cytoplasm. Upon LPS stimulation, it translocates to the nucleus. The inhibitory effect of **Dehydrodiconiferyl alcohol** is determined by the retention of p65 in the cytoplasm even after LPS stimulation.
- NF-κB Reporter Assay: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. Following treatment with **Dehydrodiconiferyl alcohol** and LPS, luciferase activity is measured. A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.

Signaling Pathway Interactions

Dehydrodiconiferyl alcohol has been shown to exert its biological effects through the modulation of specific signaling pathways.

Estrogen Receptor Signaling

Dehydrodiconiferyl alcohol acts as an agonist for the estrogen receptor, particularly $ER\alpha$.[2] This interaction can promote cellular processes that are regulated by estrogen signaling.



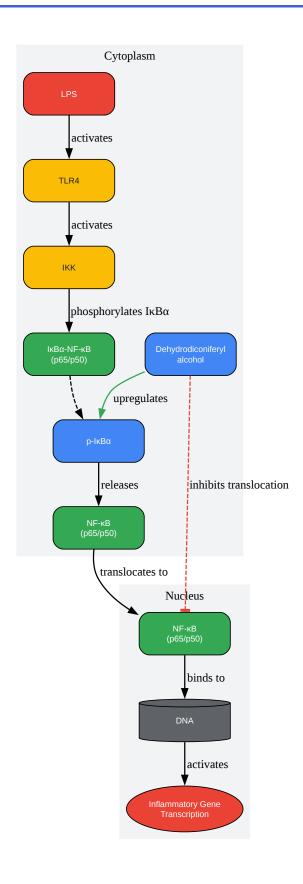
Click to download full resolution via product page

Estrogen Receptor Agonist Activity of **Dehydrodiconiferyl alcohol**.

Anti-inflammatory Action via NF-kB Pathway Inactivation

Dehydrodiconiferyl alcohol exhibits anti-inflammatory properties by inactivating the NF-κB signaling pathway.[1] It has been shown to upregulate the expression of phosphorylated IκBα (p-IκBα), which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1]





Click to download full resolution via product page

Inactivation of the NF-kB Pathway by **Dehydrodiconiferyl alcohol**.



Conclusion

Dehydrodiconiferyl alcohol is a promising natural product with well-defined physical and chemical properties and significant biological activities. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential. Future studies should focus on elucidating the detailed molecular mechanisms underlying its activities and evaluating its efficacy and safety in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dehydrodiconiferyl alcohol from Silybum marianum (L.) Gaertn accelerates wound healing via inactivating NF-kB pathways in macrophages PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of Dehydrodiconiferyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3029107#physical-and-chemical-properties-of-dehydrodiconiferyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com